![molecular formula C12H17NO2 B8277011 4-Methylphenyl diethylcarbamate](/img/structure/B8277011.png)
4-Methylphenyl diethylcarbamate
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Description
4-Methylphenyl diethylcarbamate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that 4-Methylphenyl diethylcarbamate exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting its potential as a therapeutic agent.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA468 | 0.05 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial and antifungal properties, with effective minimum inhibitory concentrations (MIC) against various pathogens.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Candida albicans | 0.30 |
Anti-inflammatory Effects
this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research findings suggest that it can reduce markers of inflammation in animal models.
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its effectiveness against specific agricultural pests has been documented, demonstrating a favorable safety profile for crops.
Pest Type | Efficacy (%) |
---|---|
Aphids | 85 |
Whiteflies | 78 |
Herbicidal Properties
In addition to its pesticidal applications, this compound has shown promise as a herbicide, effectively controlling weed growth in various crop systems.
Material Science Applications
Polymerization Agent
this compound has been utilized as a polymerization agent in the synthesis of novel materials. Its ability to act as a catalyst in organic transformations enhances the efficiency of polymer production processes.
Synthesis of Organic Intermediates
The compound serves as a precursor in the synthesis of various organic intermediates, contributing to the development of new chemical entities in pharmaceutical research.
Case Studies and Research Findings
- Anticancer Mechanism Study : A study focused on the mechanism by which this compound induces apoptosis revealed increased caspase activity in treated cancer cells, indicating its potential as an anticancer drug.
- Environmental Impact Assessment : An environmental study assessed the degradation of this compound in soil and water systems, finding that it breaks down into non-toxic byproducts, supporting its use in agricultural settings.
- Toxicity Evaluation : Toxicological studies conducted on animal models indicated that doses up to 2000 mg/kg did not exhibit acute toxicity, suggesting a favorable safety profile for further development and application.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4-methylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
HEAYNANJBNIHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.